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(6CI,9CI)

Cat. No.: B022891 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a detailed overview of the spectroscopic characteristics and a

plausible synthetic route for the bifunctional molecule, 7-(methylamino)heptan-2-one. Due to

the absence of publicly available experimental spectroscopic data, this document presents

predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data based on established principles and analysis of analogous compounds. Standardized

experimental protocols for acquiring such data are also detailed. Furthermore, a logical

workflow for its synthesis is provided, visualized using a Graphviz diagram. This guide serves

as a foundational resource for researchers interested in the synthesis, characterization, and

potential applications of this and related amino-ketone compounds.

Introduction
7-(methylamino)heptan-2-one is a chemical entity of interest due to its dual functionality,

incorporating both a ketone and a secondary amine. Such structures are valuable synthons in

organic chemistry and can be precursors for the synthesis of more complex molecules,

including nitrogen-containing heterocycles and compounds with potential biological activity. A

thorough understanding of its spectroscopic properties is paramount for its unambiguous

identification and characterization in a laboratory setting. This document aims to fill the current
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void in available data by providing a comprehensive predicted spectroscopic profile and

outlining the methodologies for its experimental verification.

Predicted Spectroscopic Data
As of the date of this document, experimental spectroscopic data for 7-(methylamino)heptan-2-

one (CAS No: 101258-88-2) is not available in the public domain. The following tables present

predicted data based on the analysis of its chemical structure and comparison with known data

for structurally related compounds.

Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for 7-(methylamino)heptan-2-one

Protons
Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

H1 (CH₃-C=O) ~2.1 s 3H -

H3 (-C(=O)-

CH₂-)
~2.4 t 2H ~7.5

H4, H5 (-CH₂-

CH₂-)
~1.3 - 1.6 m 4H -

H6 (-CH₂-CH₂-N) ~2.5 t 2H ~7.5

H7 (-CH₂-NH-) ~2.6 t 2H ~7.0

NH ~1.5 (variable) br s 1H -

N-CH₃ ~2.4 s 3H -

Predictions are based on standard chemical shift values and data from analogous aliphatic

ketones and amines.

Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for 7-(methylamino)heptan-2-one

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b022891?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbon Atom Chemical Shift (δ, ppm)

C1 (CH₃-C=O) ~30

C2 (C=O) ~210

C3 (-C(=O)-CH₂-) ~43

C4, C5 (-CH₂-CH₂-) ~24, ~29

C6 (-CH₂-CH₂-N) ~30

C7 (-CH₂-NH-) ~51

N-CH₃ ~36

Predictions are based on standard chemical shift values and additivity rules.

Predicted IR Spectroscopy Data
Table 3: Predicted IR Absorption Frequencies for 7-(methylamino)heptan-2-one

Functional Group Wavenumber (cm⁻¹) Intensity

N-H Stretch ~3300 - 3350 Weak-Medium

C-H Stretch (sp³) ~2850 - 2960 Strong

C=O Stretch (Ketone) ~1715 Strong

N-H Bend ~1560 - 1590 Medium

C-N Stretch ~1100 - 1200 Medium

Predictions are based on characteristic infrared group frequencies.

Predicted Mass Spectrometry Data
Table 4: Predicted Key Mass Spectrometry Fragments for 7-(methylamino)heptan-2-one
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m/z Ion Notes

143 [M]⁺ Molecular Ion

128 [M - CH₃]⁺ Loss of a methyl group

58 [CH₂=N⁺(H)CH₃] Alpha-cleavage at the amine

43 [CH₃C≡O]⁺
Acylium ion from alpha-

cleavage at the ketone

The molecular formula is C₈H₁₇NO, with an exact mass of 143.1310 Da.[1]

Experimental Protocols
The following are detailed, standard methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 7-(methylamino)heptan-2-one (typically 5-10 mg) would be dissolved in a

deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or D₂O) in a standard 5 mm NMR tube. ¹H and

¹³C NMR spectra would be recorded on a 400 MHz or higher field NMR spectrometer. For ¹H

NMR, the spectral width would be set from approximately -1 to 12 ppm, and for ¹³C NMR, from

0 to 220 ppm. Chemical shifts would be referenced to the residual solvent peak or an internal

standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A

small amount of the neat liquid sample would be placed between two sodium chloride (NaCl) or

potassium bromide (KBr) plates to form a thin film. Alternatively, the spectrum could be

recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be

recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
Mass spectra would be acquired on a mass spectrometer, typically using Electron Ionization

(EI) for fragmentation analysis. The sample would be introduced into the ion source, often via a
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gas chromatography (GC) inlet to ensure purity. The electron energy for ionization would be set

to a standard 70 eV. The mass analyzer would scan a mass-to-charge (m/z) range of

approximately 30 to 200 amu to detect the molecular ion and key fragment ions.

Synthetic Workflow
A plausible and efficient method for the synthesis of 7-(methylamino)heptan-2-one is through

the reductive amination of a suitable precursor. The following diagram illustrates a logical

synthetic pathway.

Synthesis of 7-(methylamino)heptan-2-one

7-hydroxyheptan-2-one

7-oxoheptan-2-one (Heptane-2,6-dione)

Step 1

7-(methylamino)heptan-2-one

Step 2

Oxidation
(e.g., PCC, DMP)

Reductive Amination
(Methylamine, NaBH3CN)

Click to download full resolution via product page

Caption: Plausible synthetic route to 7-(methylamino)heptan-2-one.

Conclusion
This technical guide provides a comprehensive, albeit predicted, spectroscopic profile of 7-

(methylamino)heptan-2-one, a molecule of interest for synthetic and medicinal chemistry. The

presented NMR, IR, and MS data, along with detailed experimental protocols, offer a valuable

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b022891?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b022891?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


resource for the identification and characterization of this compound. The outlined synthetic

workflow provides a logical and practical approach for its preparation. It is anticipated that this

guide will facilitate further research and application of 7-(methylamino)heptan-2-one and

related bifunctional molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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